TAS-301 vs. Tranilast: 3-Fold Dose Advantage in Rat Carotid Balloon Injury Model
In a direct head-to-head comparison, TAS-301 (100 mg/kg, p.o.) produced significantly greater inhibition of neointimal thickening than tranilast at a 3-fold higher dose (300 mg/kg) in the rat carotid balloon injury model 14 days post-injury [1]. Both compounds reduced medial and intimal SMC proliferation, but TAS-301 demonstrated superior potency due to additional inhibition of medial SMC migration [1].
| Evidence Dimension | In vivo neointimal thickening inhibition |
|---|---|
| Target Compound Data | TAS-301: Significant reduction in I/M ratio at 100 mg/kg p.o. |
| Comparator Or Baseline | Tranilast: Less reduction at 300 mg/kg p.o. |
| Quantified Difference | TAS-301 at 100 mg/kg > tranilast at 300 mg/kg (significant, p<0.05) |
| Conditions | Rat carotid balloon injury model; oral administration for 14 days; n=8-10 per group |
Why This Matters
Demonstrates 3-fold superior in vivo potency versus a clinically evaluated comparator, reducing compound quantity required for animal studies and minimizing off-target exposure.
- [1] Muranaka Y, et al. TAS-301, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries. J Pharmacol Exp Ther. 1998 Jun;285(3):1280-6. PMID: 9618434. View Source
